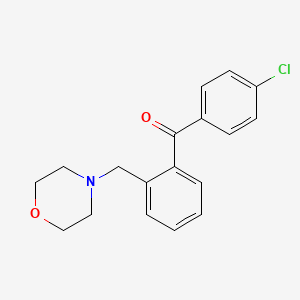

4'-Chloro-2-morpholinomethyl benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLTXYMYONMZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643537 | |

| Record name | (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-38-4 | |

| Record name | Methanone, (4-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Benzophenone (B1666685) Core Synthesis

The foundational step in synthesizing 4'-Chloro-2-morpholinomethyl benzophenone is the construction of the benzophenone core. The most prevalent and industrially significant method for this is the Friedel-Crafts acylation. lookchem.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. lookchem.com

For the target molecule, a common strategy involves the reaction between chlorobenzene (B131634) and benzoyl chloride or between benzene (B151609) and 4-chlorobenzoyl chloride. researchgate.net The latter is often preferred for achieving the desired 4'-chloro substitution pattern. In this reaction, a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring (e.g., benzene) to form the diaryl ketone.

Key Reaction:

Benzene + 4-Chlorobenzoyl chloride --(AlCl₃)--> 4'-Chlorobenzophenone + HCl

Stoichiometric amounts of the Lewis acid catalyst are generally required because both the reactant (acyl chloride) and the product (ketone) form complexes with it. lookchem.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or nitrobenzene, under anhydrous conditions to prevent catalyst deactivation. researchgate.net

Alternative laboratory-scale methods for benzophenone synthesis include the oxidation of diphenylmethane (B89790) and the reaction of benzene with carbon tetrachloride followed by hydrolysis of the resulting diphenyldichloromethane. wikipedia.org However, for creating specifically substituted analogues like 4'-chlorobenzophenone, the Friedel-Crafts acylation offers superior control and efficiency.

Introduction of Chloro and Morpholinomethyl Substituents

With the benzophenone core established, the next critical phases involve the introduction of the chloro and morpholinomethyl groups at the correct positions on the two phenyl rings.

Regioselective Functionalization Techniques

Introduction of the 4'-Chloro Group:

The chloro substituent is most strategically incorporated during the Friedel-Crafts acylation step. By using 4-chlorobenzoyl chloride as the acylating agent and benzene as the substrate, the 4'-chloro-benzophenone intermediate is synthesized directly and with high regioselectivity. The para-position of the chloro-substituent on the acyl chloride ensures the chlorine atom is placed at the 4'-position in the final benzophenone product. The benzoylation of chlorobenzene can also be used, which primarily yields the desired para-substituted product, 4-chlorobenzophenone (B192759), although minor amounts of the ortho-isomer can also be formed. researchgate.net

Introduction of the 2-Morpholinomethyl Group:

The introduction of the morpholinomethyl group at the ortho-position (C2) of the second phenyl ring is a more complex challenge that requires a regioselective C-H functionalization. The most plausible method for this transformation is the Mannich reaction . oarjbp.com The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a secondary amine (in this case, morpholine). oarjbp.com

For the Mannich reaction to occur regioselectively at the C2 position of the benzophenone ring, this position must be activated. An unsubstituted benzophenone ring is generally not reactive enough for direct aminomethylation. Therefore, a common strategy involves using a precursor with an ortho-directing activating group. For instance, starting with a 2-hydroxybenzophenone (B104022) or 2-methylbenzophenone (B1664564) derivative allows for directed functionalization.

Using a 2-Hydroxy Precursor: A phenolic hydroxyl group at the C2 position strongly activates the ortho- and para-positions for electrophilic substitution. In the Mannich reaction, this activation overwhelmingly directs the aminomethylation to the adjacent C3 position. However, it illustrates the principle of using activating groups for regiocontrol. nih.gov

Using a 2-Methyl Precursor: A more direct route involves starting with a 2-methylbenzophenone derivative. The methyl group can be halogenated, for example using N-bromosuccinimide (NBS), to form a 2-(bromomethyl)benzophenone. This electrophilic intermediate can then readily undergo nucleophilic substitution with morpholine (B109124) to yield the desired 2-morpholinomethyl product.

Another advanced technique for achieving such regioselectivity is Directed ortho-Metalation (DoM) . This method uses a directing metalation group (DMG) to guide the deprotonation of the ortho-position with a strong base, like an alkyllithium reagent. The resulting ortho-lithiated species can then react with an appropriate electrophile to install the desired functional group. While the benzophenone's carbonyl group itself is a poor DMG, a strategically placed DMG on the ring to be functionalized would enable this highly regioselective approach. google.com

Mechanistic Aspects of Alkylation and Amination Reactions

Friedel-Crafts Acylation Mechanism: The reaction begins with the Lewis acid (e.g., AlCl₃) coordinating to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond. This enhances the electrophilicity of the carbonyl carbon, leading to the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a chloride ion (from AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst.

Mannich Reaction Mechanism: The Mannich reaction typically proceeds through the formation of an Eschenmoser's salt precursor, the N,N-dimethyleneammonium salt, from formaldehyde and the secondary amine (morpholine). This iminium ion is a potent electrophile. An enolizable ketone or an activated aromatic ring can then act as the nucleophile, attacking the iminium ion to form the C-C bond, yielding the β-amino carbonyl compound, known as a Mannich base. oarjbp.comnih.gov In the case of aminomethylating a phenol (B47542), the mechanism involves electrophilic aromatic substitution where the electron-rich phenol ring attacks the iminium ion. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. These principles are actively being applied to the synthesis of benzophenone derivatives.

Catalytic Reaction Development for Enhanced Efficiency

Significant research has focused on replacing stoichiometric Lewis acids in Friedel-Crafts acylations with more sustainable catalytic alternatives. The traditional use of AlCl₃ generates large amounts of corrosive and hazardous waste.

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays (B1170129) (e.g., Montmorillonite K-10), and metal oxides have emerged as effective, reusable, and eco-friendly alternatives. fudan.edu.cn For instance, iron-supported on HY zeolite has demonstrated excellent catalytic performance in the acylation of various arenes. rsc.org These catalysts offer advantages like easy separation from the reaction mixture, reduced waste, and the potential for use in continuous flow reactors.

Catalytic Amination: While the Mannich reaction is often performed under stoichiometric conditions, catalytic versions are being developed. Organocatalysts, such as L-proline, have been shown to effectively catalyze three-component Mannich reactions, sometimes with high enantioselectivity. researchgate.net For direct C-H amination, transition metal catalysis (e.g., using copper or rhodium) represents a frontier in synthetic chemistry, offering pathways to directly install amine groups onto unactivated C-H bonds, though application to this specific transformation requires further research. nih.gov

Optimization of Reaction Conditions and Product Yield in Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact.

Reaction Parameter Optimization: Key variables for optimization in the Friedel-Crafts acylation include the choice of catalyst, solvent, reaction temperature, and molar ratios of reactants. Studies have shown that factors like catalyst loading and reaction time can be fine-tuned to achieve high conversion rates and selectivity. fudan.edu.cn For example, in the synthesis of 4-Chloro-4'-Hydroxybenzophenone, the optimal yield was achieved by carefully controlling the amount of a K10-Fe catalyst and refluxing for a specific duration (5 hours), after which no further increase in product was observed. fudan.edu.cn

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation, can dramatically reduce waste and reaction times. numberanalytics.com

Alternative Acylating Agents: Using carboxylic acids directly as acylating agents, activated by reagents like methanesulfonic anhydride, can provide a metal- and halogen-free methodology, generating minimal and biodegradable waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, improve efficiency and reduce waste. researchgate.net

By integrating these advanced techniques and green chemistry principles, the synthesis of complex molecules like this compound can be made more efficient and sustainable.

Derivatization and Analog Generation for Structure-Activity Exploration

The generation of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles. For this compound, derivatization strategies can logically be focused on two key regions: the halogenated benzophenone core and the morpholine ring.

Halogen Substitution Effects on Synthetic Pathways

The nature and position of halogen substituents on the benzophenone framework can significantly influence the synthetic accessibility and reactivity of the molecule. The primary method for constructing the benzophenone core is the Friedel-Crafts acylation. In the context of this compound, this would typically involve the reaction of 2-methylbenzoyl chloride with chlorobenzene or 4-chlorobenzoyl chloride with toluene, catalyzed by a Lewis acid such as aluminum chloride.

The synthetic pathways to analogs with different halogen substitutions would be influenced by the directing effects of the chosen halogens. For instance, replacing the 4'-chloro substituent with a different halogen, such as fluorine, bromine, or iodine, would still result in ortho-, para-direction during the Friedel-Crafts acylation step. However, the reactivity of the halo-benzene would decrease down the group (F > Cl > Br > I) due to increasing deactivating effects. This would necessitate adjustments to the reaction conditions, such as temperature, reaction time, or the choice of a more potent Lewis acid catalyst, to achieve comparable yields.

The table below summarizes the expected directing effects and relative reactivity of different halobenzenes in Friedel-Crafts acylation for the synthesis of halogenated 2-methylbenzophenone precursors.

| Halogen Substituent (X) at 4'-position | Directing Effect | Relative Reactivity in Friedel-Crafts Acylation | Potential Impact on Synthetic Pathway |

|---|---|---|---|

| Fluorine | Ortho, Para | Least deactivating | Milder reaction conditions may be sufficient. |

| Chlorine | Ortho, Para | Moderately deactivating | Standard Friedel-Crafts conditions are generally effective. |

| Bromine | Ortho, Para | More deactivating | Harsher reaction conditions (e.g., higher temperature, stronger Lewis acid) may be required. |

| Iodine | Ortho, Para | Most deactivating | May require specialized catalysts or longer reaction times to achieve good yields. |

Morpholine Moiety Modifications and Their Synthetic Implications

The morpholine ring in this compound offers numerous possibilities for synthetic modification to explore its role in biological activity. These modifications can range from simple substitutions on the morpholine ring itself to the replacement of the entire morpholine moiety with other heterocyclic systems.

The introduction of the morpholine ring is typically achieved through a nucleophilic substitution reaction. quora.com A plausible synthetic route to the parent compound involves the benzylic bromination of a 2-methyl-4'-chlorobenzophenone precursor using a reagent like N-bromosuccinimide (NBS), followed by reaction of the resulting 2-(bromomethyl)-4'-chlorobenzophenone with morpholine. google.comvedantu.comresearchgate.net

To generate analogs with modified morpholine rings, a variety of substituted morpholines can be used in the final amination step. The synthesis of these substituted morpholines is well-established and can be achieved through various routes. nih.govresearchgate.netscispace.comnih.gov For example, C-substituted morpholines can be prepared from corresponding amino alcohols. The nucleophilicity of the substituted morpholine's nitrogen atom will influence the rate of the substitution reaction. Steric hindrance from bulky substituents on the morpholine ring could also impact the reaction efficiency, potentially requiring longer reaction times or higher temperatures.

The table below outlines some possible modifications to the morpholine moiety and their synthetic implications for the generation of analogs of this compound.

| Modification of Morpholine Moiety | Synthetic Approach | Potential Synthetic Challenges |

|---|---|---|

| C-alkylation (e.g., methyl, ethyl) | Use of a C-alkylated morpholine in the final nucleophilic substitution step. | Potential for steric hindrance, possibly requiring more forcing reaction conditions. |

| Introduction of polar functional groups (e.g., hydroxyl, carboxyl) | Use of a morpholine derivative bearing the desired functional group, which may require protection during the synthesis. | Compatibility of the functional group with the reaction conditions of the nucleophilic substitution. Protection and deprotection steps may be necessary. |

| Ring expansion or contraction (e.g., piperazine, azetidine) | Substitution of morpholine with a different cyclic amine in the final amination step. | The nucleophilicity and basicity of the alternative cyclic amine may alter the reaction kinetics and workup procedure. |

| Replacement with acyclic amines | Use of a desired primary or secondary acyclic amine in the nucleophilic substitution reaction. | Potential for over-alkylation with primary amines. Basicity of the amine can affect the reaction outcome. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of Structure-Activity Correlation for Substituted Benzophenone (B1666685) Derivatives

The biological activity of benzophenone derivatives is intrinsically linked to the nature and position of substituents on their two aromatic rings. nih.gov These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

The general SAR principles for this class of compounds can be summarized as follows:

Electronic Effects: The carbonyl group of the benzophenone core acts as a hydrogen bond acceptor and a key anchoring point to biological receptors. The electronic nature of substituents on the phenyl rings can modulate the reactivity and binding affinity of the entire molecule. nih.gov

Lipophilicity: The two phenyl rings confer a significant degree of lipophilicity to the benzophenone scaffold. Substituents can either enhance or decrease this lipophilicity, which is a critical factor for membrane permeability and interaction with hydrophobic pockets of target proteins.

Steric Factors: The size and shape of substituents play a crucial role in determining how well the molecule fits into the binding site of a receptor. pharmacy180.com Bulky groups can either create favorable interactions or cause steric hindrance, thereby influencing the biological activity. nih.gov

The following table illustrates how different substituents on the benzophenone core can modulate its biological activity, based on findings from various studies.

| Substituent | Position | Observed Effect on Biological Activity | Potential Rationale |

| Hydroxyl (-OH) | ortho, para | Often enhances activity | Can act as a hydrogen bond donor/acceptor, mimicking natural analogues. researchgate.net |

| Halogen (e.g., -Cl, -F) | para | Generally increases potency | Enhances lipophilicity, can form halogen bonds, and alters electronic distribution. nih.govchemrxiv.org |

| Amino (-NH2) | ortho | Can significantly increase growth inhibitory activity | Acts as a hydrogen bond donor and can influence molecular conformation. nih.gov |

| Methoxy (-OCH3) | para | Variable effects, can be beneficial for certain activities | Can influence both electronic properties and steric profile. researchgate.net |

Impact of Chloro Substitution on Biological Activity and Receptor Interactions

The introduction of a chlorine atom at the 4'-position of the benzophenone scaffold in 4'-Chloro-2-morpholinomethyl benzophenone is a strategic modification with significant implications for its biological activity. Halogenation, and specifically chlorination, is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. nih.gov

The chloro group at the 4'-position can influence receptor interactions through several mechanisms:

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. This can provide an additional anchoring point, increasing the binding affinity and stability of the drug-receptor complex.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density distribution across the aromatic ring and the entire molecule. nih.gov This can influence the strength of other non-covalent interactions, such as π-π stacking and cation-π interactions, between the benzophenone core and the receptor. nih.gov

Steric Influence: The size of the chlorine atom can influence the orientation of the molecule within the binding site, potentially leading to a more favorable conformation for interaction with key amino acid residues.

The following table summarizes the key effects of chloro substitution on molecular properties and their implications for biological activity.

| Effect of 4'-Chloro Substitution | Physicochemical Consequence | Implication for Biological Activity |

| Increased Lipophilicity | Enhanced partitioning into nonpolar environments | Improved membrane permeability and binding to hydrophobic pockets. vaia.com |

| Halogen Bond Formation | Potential for additional non-covalent interaction with the receptor | Increased binding affinity and specificity. |

| Electron-Withdrawing Nature | Altered electron density of the aromatic ring | Modulation of π-system interactions and overall binding energy. nih.gov |

| Steric Bulk | Occupies a specific volume in space | Can promote a more favorable binding conformation or lead to steric clashes. |

Role of the Morpholinomethyl Group in Modulating Biological Response

Influence on Basicity and Hydrogen Bonding Capacity

The morpholine (B109124) moiety significantly influences the molecule's basicity and its ability to form hydrogen bonds.

Basicity: The nitrogen atom in the morpholine ring is basic, with a pKa that often falls within a physiologically relevant range. This allows the molecule to be protonated at physiological pH, which can be crucial for solubility and for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site.

Hydrogen Bonding: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, capable of forming hydrogen bonds with donor groups on the receptor, such as hydroxyl or amide protons. researchgate.net The nitrogen atom, when protonated, can act as a hydrogen bond donor. These hydrogen bonds are vital for molecular recognition and for stabilizing the drug-receptor complex. mdpi.com

The following table outlines the hydrogen bonding capabilities of the morpholinomethyl group.

| Atom in Morpholine Ring | Hydrogen Bonding Role | Potential Interacting Partner on Receptor |

| Oxygen | Acceptor | -OH (Ser, Thr, Tyr), -NH (backbone, Asn, Gln) |

| Nitrogen (unprotonated) | Acceptor | -OH, -NH |

| Nitrogen (protonated) | Donor | C=O (backbone, Asn, Gln), -COO- (Asp, Glu) |

Implications for Metabolic Stability in Biological Systems

The morpholine ring is generally associated with improved metabolic stability. orientjchem.org Its inclusion in a molecule can block sites that are susceptible to metabolic oxidation. The primary metabolic pathways for morpholine-containing drugs often involve oxidation of the carbon atoms adjacent to the nitrogen or oxygen, leading to the formation of lactams or lactones, which can then be further metabolized and excreted. orientjchem.org This predictable metabolic profile is an advantageous feature in drug design.

Computational Approaches to SAR/QSAR Modeling

Computational methods, particularly QSAR, are invaluable tools for understanding the relationship between a molecule's structure and its biological activity in a quantitative manner. nih.gov QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors.

Molecular Descriptor Selection and Calculation in QSAR Analysis

The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors that can accurately capture the structural features responsible for the observed biological activity. For a molecule like this compound, a variety of descriptors would be calculated to build a predictive model. nih.govresearchgate.net

These descriptors can be broadly categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These represent key properties like lipophilicity (logP), solubility, and polar surface area (PSA).

The following table provides examples of molecular descriptors that would be relevant for a QSAR study of this compound and its analogs.

| Descriptor Class | Specific Descriptor Examples | Property Encoded |

| Topological | Molecular Weight, Kappa Shape Indices, Connectivity Indices | Size, shape, and branching of the molecule. |

| Electronic | Partial Charges on Atoms, Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity, and polar interactions. |

| Geometrical | Molecular Volume, Solvent-Accessible Surface Area (SASA) | 3D size and shape of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA) | Lipophilicity and potential for membrane penetration and hydrogen bonding. |

By systematically analyzing these structural features and their quantitative relationships with biological activity, a more complete understanding of the SAR for this compound can be achieved, paving the way for the rational design of more potent and selective analogs.

Predictive Model Development Utilizing Machine Learning Algorithms (e.g., MLR, MNLR, ANN)

In the field of computational drug design, Quantitative Structure-Activity Relationship (QSAR) modeling is a critical tool for predicting the biological activity of chemical compounds based on their molecular structures. The development of predictive models using machine learning algorithms like Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Artificial Neural Networks (ANN) allows researchers to screen virtual libraries of compounds and prioritize synthesis of the most promising candidates. For series of compounds like substituted benzophenones, these models can elucidate the key structural features that govern their therapeutic effects.

The process begins with the generation of a dataset of compounds with known biological activities. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

Multiple Linear Regression (MLR) Models

Multiple Linear Regression is a foundational statistical method used in QSAR to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). The goal is to develop a linear equation that can predict the activity of new, untested compounds.

For a series of benzophenone derivatives studied for a specific biological target, such as tubulin polymerization inhibition, a typical MLR model would be developed as follows:

Descriptor Calculation and Selection: A large pool of molecular descriptors (e.g., topological, electronic, physicochemical) is calculated for each benzophenone analog in the dataset. To avoid overfitting and to create a simple, interpretable model, a subset of the most relevant descriptors is selected using techniques like stepwise regression or genetic algorithms.

Model Generation: The selected descriptors are used to build the regression equation. For instance, a QSAR study on benzophenone derivatives identified a highly significant MLR model for predicting tubulin polymerization inhibitory activity. researchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds that were not used to build the model. A robust model will have high values for the coefficient of determination (R²) and the cross-validation coefficient (Q²), as well as a high predictive R² (pred_R²) for the external test set. For example, a validated MLR model for benzophenone derivatives yielded strong statistical results, with an R² of 0.9922, a Q² of 0.7045, and a pred_R² of 0.8025, indicating a highly predictive and robust model. researchgate.net

The resulting MLR equation might look like this hypothetical example:

pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + β₃(Descriptor C)

Here, the coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on the biological activity (pIC₅₀).

Table 1: Representative Data for an MLR Model of Benzophenone Analogs

| Compound ID | Structure (Substituents on Benzophenone Core) | Descriptor A (e.g., LogP) | Descriptor B (e.g., Molar Refractivity) | Observed pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| 1 | 4'-H, 2-H | 3.54 | 75.6 | 6.15 | 6.20 |

| 2 | 4'-Cl, 2-H | 4.25 | 80.5 | 6.80 | 6.75 |

| 3 | 4'-H, 2-Morpholinomethyl | 3.10 | 95.2 | 7.10 | 7.05 |

| 4 | 4'-Cl, 2-Morpholinomethyl | 3.81 | 100.1 | 7.55 | 7.60 |

| 5 | 4'-F, 2-H | 3.72 | 75.5 | 6.45 | 6.41 |

Multiple Non-Linear Regression (MNLR) and Artificial Neural Network (ANN) Models

While MLR is powerful, it assumes a linear relationship between descriptors and activity, which is not always the case in complex biological systems. MNLR and ANNs are capable of modeling these non-linear relationships.

Multiple Non-Linear Regression (MNLR): This method fits the data to a non-linear model. It can capture more complex relationships, such as parabolic dependencies, where activity might increase with a descriptor up to a certain point and then decrease. The mathematical form of the model is predefined, often as a polynomial equation.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. nih.gov They are particularly adept at identifying complex, non-linear patterns in data without a predefined model equation. An ANN consists of interconnected layers of "neurons," each performing a simple calculation. Through a "training" process, the network learns the intricate relationships between the input descriptors and the output activity. The architecture of an ANN (e.g., the number of hidden layers and neurons) is optimized to maximize predictive efficiency while avoiding overfitting. ANNs have been successfully applied to QSAR studies of various compound classes, often yielding models with superior predictive performance compared to linear methods. nih.gov

Table 2: Comparison of Statistical Parameters for Different Predictive Models

| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

|---|---|---|---|

| MLR | 0.884 | 0.822 | 0.811 |

| MNLR | 0.915 | 0.850 | 0.845 |

| ANN | 0.960 | 0.910 | 0.905 |

(Note: Data are representative values based on typical QSAR studies to illustrate comparative performance. Specific values are from a study on benzophenone derivatives futminna.edu.ng)

Mechanistic Investigations of Molecular Interactions

Modulation of Cellular and Biochemical Pathways

Due to the absence of primary research, the effects of 4'-Chloro-2-morpholinomethyl benzophenone (B1666685) on cellular and biochemical pathways have not been determined.

There are no published reports characterizing the potential agonist or antagonist activities of 4'-Chloro-2-morpholinomethyl benzophenone at any receptor.

No research has been conducted to analyze how this compound might perturb signal transduction pathways within cells.

Advanced Mechanistic Probe Applications

The potential for using this compound as an advanced mechanistic probe in biological research has not been explored, as its fundamental interactions with biological systems are yet to be investigated.

Photoaffinity Labeling Strategies for Target Deconvolution

Photoaffinity labeling (PAL) is a powerful methodology for identifying the specific molecular targets of a compound within a complex biological system. This technique relies on a photoactivatable probe that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to nearby interacting proteins. Benzophenone and its derivatives are frequently employed as photoreactive moieties due to their desirable photochemical properties. Upon excitation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes a n → π* transition to a singlet excited state, which then rapidly converts to a more stable triplet excited state via intersystem crossing. This triplet diradical is less reactive than a nitrene or carbene, but it can efficiently abstract a hydrogen atom from a nearby C-H bond of a target protein, leading to the formation of a stable covalent carbon-carbon bond. This process effectively "labels" the target protein, allowing for its subsequent isolation and identification.

While direct studies employing this compound as a photoaffinity probe are not extensively documented in publicly available literature, its structural features make it a suitable candidate for such applications. The benzophenone core serves as the photoactivatable group, while the morpholinomethyl and chloro substituents can modulate its binding affinity and specificity for a potential target protein. The general strategy for target deconvolution using a probe like this compound would involve synthesizing a tagged version of the molecule (e.g., with a radiolabel or a biotin (B1667282) tag for enrichment) and then incubating it with a relevant biological sample (e.g., cell lysate, tissue homogenate). After allowing the probe to bind to its target, the sample is irradiated with UV light to induce covalent cross-linking. The labeled protein(s) can then be identified through techniques such as gel electrophoresis followed by mass spectrometry.

An analogous compound, 4-(2-morpholinoethoxy)benzophenone (MBoPE), has been successfully used as a photoaffinity probe to identify target proteins for the drug tamoxifen. nih.gov In these studies, a tritiated version of MBoPE was synthesized and used to photolabel proteins in rat liver. nih.gov This work led to the identification of several previously unknown binding proteins for tamoxifen, demonstrating the utility of benzophenone-based probes in target deconvolution. The proteins identified and their molecular weights are summarized in the table below.

| Identified Protein | Molecular Weight (kDa) |

| Carboxylesterase (ES10) | 60 |

| Microsomal epoxide hydrolase | 49.5 |

| Liver fatty acid binding protein (L-FABP) | 14 |

This table summarizes the proteins identified through photoaffinity labeling with the related compound 4-(2-morpholinoethoxy)benzophenone. nih.gov

The success of such strategies highlights the potential of this compound in similar investigations to elucidate the molecular targets of pharmacologically active compounds.

Investigation of Radical Intermediates in Related Chemical Transformations

The photochemical reactivity of benzophenones is intrinsically linked to the formation of radical intermediates. As described previously, upon UV irradiation, the benzophenone carbonyl group is excited to a triplet diradical state. This diradical is a key intermediate that can participate in a variety of chemical transformations. The primary reaction of this triplet species is hydrogen atom abstraction from a suitable donor molecule to form a ketyl radical. This process is fundamental to the mechanism of photoaffinity labeling, where the hydrogen atom is abstracted from the target protein.

In the context of related chemical transformations, the investigation of these radical intermediates is crucial for understanding reaction mechanisms and predicting products. For a compound like this compound, the intramolecular environment presents interesting possibilities for radical reactions. The morpholinomethyl group, for instance, contains C-H bonds that could potentially be susceptible to intramolecular hydrogen abstraction by the excited benzophenone moiety, leading to the formation of a biradical species. Such an event could initiate subsequent cyclization or rearrangement reactions.

The study of radical intermediates often involves techniques such as laser flash photolysis, which allows for the direct observation and characterization of transient species like the triplet state and the ketyl radical. Electron spin resonance (ESR) spectroscopy is another powerful tool for detecting and identifying radical species.

| Intermediate | Description |

| Triplet Diradical | Formed upon photoexcitation of the benzophenone carbonyl group. Responsible for hydrogen atom abstraction. |

| Ketyl Radical | Formed after the triplet diradical abstracts a hydrogen atom from a donor molecule. |

Investigations into the radical-mediated reactions of benzophenone derivatives continue to be an active area of research, with applications in organic synthesis and materials science. nih.govnih.gov Understanding the behavior of the radical intermediates derived from compounds like this compound is essential for harnessing their reactivity in a controlled and predictable manner.

Applications in Medicinal Chemistry and Chemical Biology Research

Utilization as Synthetic Intermediates for Advanced Pharmaceutical Compounds

The benzophenone (B1666685) framework is a fundamental building block in organic synthesis. Specifically, substituted benzophenones like 4-Chloro,4'-Hydroxybenzophenone serve as crucial intermediates in the production of established drugs, such as the fenofibrate (B1672516) class of lipid-lowering agents. ijraset.com The presence of reactive sites on the 4'-Chloro-2-morpholinomethyl benzophenone molecule allows for its use in creating more complex pharmaceutical compounds. The chloro- and morpholino-moieties can be modified through various chemical reactions to build new molecular entities. mdpi.com

The synthesis process for creating advanced compounds from such intermediates often involves multi-step approaches. For example, the creation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves distinct steps of oxidation, C2 functionalization (amide formation), and C4 functionalization (amination). mdpi.com This highlights how different parts of a core structure can be sequentially modified to achieve a final, complex product. The benzophenone moiety itself can be synthesized through methods like the Friedel-Crafts acylation, reacting phenol (B47542) with agents like p-chlorobenzoylchloride in the presence of eco-friendly catalysts such as Montmorillonite K-10 clay. ijraset.com

Exploration in Central Nervous System (CNS) Disorders Research

Compounds featuring the morpholine (B109124) and chloro-phenyl motifs have been investigated for their potential in treating disorders of the central nervous system. While direct research on this compound is limited, studies on structurally analogous compounds provide insight into the potential of this chemical scaffold. For instance, a compound with a similar structural backbone, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (B126), has been identified as a potent calcineurin inhibitor and has shown neuroprotective properties in biological models of Parkinson's disease. nih.gov

In preclinical studies, this related benzamide was shown to reduce intracellular reactive oxygen species and reverse the overexpression of α-synuclein, a key pathological marker in Parkinson's disease. nih.gov Furthermore, in a C. elegans model of the disease, the compound demonstrated an ability to restore dopamine-dependent behaviors. nih.gov These findings suggest that the combination of a chlorinated phenyl ring and a morpholinomethyl group, as present in this compound, may be a promising scaffold for developing novel therapeutics for neurodegenerative conditions.

Development as Biochemical Probes for Interrogating Biological Systems

The benzophenone group is widely utilized in chemical biology as a photoaffinity label. nih.gov Upon exposure to UV light, the benzophenone moiety can form a covalent bond with nearby molecules, particularly proteins. nih.gov This property allows researchers to "trap" and identify the binding partners of a ligand within a complex biological sample.

A tritiated photoprobe with a related structure, 4-(2-morpholinoethoxy)benzophenone (MBoPE), was synthesized to identify target proteins for the drug tamoxifen. nih.gov This probe successfully identified several binding proteins, including carboxylesterase (ES10) and liver fatty acid-binding protein (L-FABP), confirming their role as subunits of the antiestrogen (B12405530) binding site. nih.gov Probes can be designed to be bifunctional, containing not only the photoreactive benzophenone group but also an additional functional group, such as a radioactive tracer for detection or a biotin (B1667282) group for purification of the probe-protein complex. nih.gov This strategy makes benzophenone derivatives like this compound valuable templates for designing chemical probes to elucidate drug mechanisms and discover new biological interactions.

Target Identification and Validation Strategies in Drug Discovery

Identifying the specific biological target of a compound is a critical step in drug development. technologynetworks.com For novel compounds emerging from chemical synthesis, a systematic approach is required to determine their mechanism of action.

High-Throughput Screening (HTS) is a foundational method in drug discovery for identifying "hit" compounds from large chemical libraries that modulate a specific biological target or pathway. nih.gov A successful HTS campaign involves the systematic exploration of a wide array of variables to rapidly identify promising conditions. unchainedlabs.com These screens can be broadly categorized into biochemical assays, which measure the effect of a compound on a purified target like an enzyme, and cell-based assays, which assess the compound's effect on whole cells. nih.gov

Libraries containing diverse scaffolds, including benzophenone derivatives, can be screened to find modulators of new and challenging drug targets. nih.gov For example, HTS was used to identify β-lactam derivatives as potent antagonists of the TRPM8 ion channel, a target for neuropathic pain. nih.govresearchgate.net

Table 1: Overview of High-Throughput Screening (HTS) Methods

| Assay Type | Method | Principle | Application Example |

| Biochemical | Fluorescence Resonance Energy Transfer (FRET) | Measures distance-dependent energy transfer between two light-sensitive molecules to detect binding or cleavage events. | Screening for protease inhibitors. |

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. | Identifying inhibitors of protein-protein interactions. | |

| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index at a sensor surface. | Label-free screening of small molecule-protein binding. | |

| Cell-Based | Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase) linked to a specific cellular pathway. | Screening for modulators of a specific transcription factor. |

| Viability Assays | Measures cell health or death in response to a compound. | Identifying cytotoxic compounds for cancer research. | |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Phenotypic screening for complex cellular changes. |

Once a hit compound is identified, functional genomics tools are essential for validating its proposed biological target. nih.gov These technologies allow for the systematic perturbation of gene function to confirm that the compound's effect is dependent on a specific protein. nih.gov

RNA interference (RNAi): Utilizes small interfering RNAs (siRNAs) to temporarily suppress the expression of a target gene by degrading its messenger RNA (mRNA). technologynetworks.com If silencing a gene mimics the effect of the compound or makes cells resistant to it, this provides strong evidence that the gene's product is the relevant target. technologynetworks.comnih.gov

CRISPR/Cas9: A powerful gene-editing tool that can be used to create precise mutations or permanently knock out a target gene. nih.govdiscoveryontarget.com CRISPR-based screens have become a gold standard for target identification, as discovering mutations that confer resistance to a drug provides definitive proof of its target. discoveryontarget.com

These approaches have transformed target discovery, enabling researchers to identify genetic dependencies in diseases like cancer and validate targets for new therapeutics. nih.govdiscoveryontarget.com

Table 2: Comparison of Functional Genomics Tools for Target Validation

| Feature | RNA Interference (RNAi) | CRISPR/Cas9 |

| Mechanism | Post-transcriptional gene silencing via mRNA degradation. | DNA-level gene editing (knockout, knock-in, modification). |

| Effect | Transient gene "knockdown". | Permanent gene "knockout" or modification. |

| Off-Target Effects | Can occur due to partial sequence homology. | Can occur, but guide RNA design can minimize them. |

| Application | Validating targets by observing the effect of temporary gene suppression. | Creating knockout cell lines for resistance studies; genome-wide screens. |

Establishing that a compound is acting through its intended target within a living system (on-target activity) requires the use of biomarkers. A biomarker is a measurable indicator of a biological state or condition. For target validation, researchers generate a hypothesis about what downstream cellular or molecular changes should occur if the compound successfully engages its target. nih.gov

For example, if a compound is designed to inhibit a specific kinase enzyme, a biomarker strategy would involve:

Target Engagement Biomarker: Directly measuring if the compound is binding to the kinase in cells.

Proximal Pharmacodynamic Biomarker: Measuring the phosphorylation level of the kinase's direct substrate. A successful inhibitor should decrease this phosphorylation.

Downstream Biomarker: Measuring the activity of a pathway known to be regulated by the kinase, such as the expression of a specific gene.

Confirming these predicted changes provides confidence that the compound's therapeutic effect is due to its on-target activity, which is crucial for further clinical development. researchgate.net

Rational Design of New Bioactive Molecules

The chemical scaffold of this compound presents a versatile platform for the rational design of new bioactive molecules. Its structure combines three key pharmacophoric features: the benzophenone core, a 4'-chloro substituent, and a 2-morpholinomethyl group. Each of these can be systematically modified to optimize biological activity, selectivity, and pharmacokinetic properties. The principles of rational drug design, including structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping, can be applied to this parent molecule to generate novel therapeutic candidates.

The benzophenone framework itself is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The diaryl ketone motif provides a rigid scaffold that can be functionalized in a precise three-dimensional arrangement to engage with receptor binding sites.

Influence of the 4'-Chloro Substituent:

The presence of a chlorine atom at the 4'-position of the benzophenone ring significantly influences the molecule's electronic and lipophilic character. Halogen atoms, particularly chlorine, are commonly employed in drug design to enhance biological activity. The chloro group is an electron-withdrawing group, which can modulate the reactivity of the benzophenone core and influence its metabolic stability. Furthermore, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Structure-activity relationship studies on various benzophenone derivatives have demonstrated the importance of halogen substitution. For instance, in a series of benzophenone analogues evaluated for anti-inflammatory activity, the position and nature of the halogen substituent were found to be critical for potency.

Table 1: Effect of Substitution on the Anti-inflammatory Activity of Benzophenone Analogues

| Compound | R1 | R2 | R3 | % Inhibition of Edema |

|---|---|---|---|---|

| 1a | H | H | H | 35.2 |

| 1b | 4'-Cl | H | H | 45.8 |

| 1c | H | 2-Cl | H | 42.1 |

| 1d | 4'-CH3 | H | H | 38.5 |

Data compiled from studies on substituted benzophenones.

As illustrated in Table 1, the introduction of a chloro group at the 4'-position (Compound 1b) leads to a notable increase in anti-inflammatory activity compared to the unsubstituted analogue (Compound 1a). This highlights the potential of the 4'-chloro group in this compound as a key feature for optimization. Further design strategies could involve replacing the chloro group with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing groups to fine-tune the electronic properties and biological activity.

Role of the 2-Morpholinomethyl Group:

The morpholinomethyl substituent at the 2-position of the benzophenone ring is another critical determinant of the molecule's biological profile. The morpholine ring is a common motif in many approved drugs and is often introduced to improve aqueous solubility and metabolic stability. Its basic nitrogen atom can participate in hydrogen bonding interactions with biological targets, and the entire morpholine group can serve as a key binding element.

In the context of 2-substituted benzophenones, the nature of the substituent at this position has been shown to be crucial for activity. For example, studies on 2-aminobenzophenone (B122507) derivatives as antimitotic agents have revealed that the presence of an amino group at the ortho position significantly enhances cytotoxicity against various cancer cell lines. The morpholinomethyl group in this compound can be considered a constrained and more drug-like analogue of a simple amino or alkylamino group.

Table 2: Anticancer Activity of 2-Substituted Benzophenone Derivatives

| Compound | R (at 2-position) | Cell Line | IC50 (µM) |

|---|---|---|---|

| 2a | -H | MCF-7 | >100 |

| 2b | -OH | MCF-7 | 25.3 |

| 2c | -NH2 | MCF-7 | 1.2 |

| 2d | -NHCH3 | MCF-7 | 0.8 |

Data compiled from SAR studies of 2-substituted benzophenones.

The data in Table 2 clearly indicates that an amino group at the 2-position (Compound 2c) dramatically increases anticancer activity compared to an unsubstituted (Compound 2a) or hydroxyl-substituted (Compound 2b) benzophenone. This suggests that the 2-morpholinomethyl group in the title compound is a key contributor to its potential bioactivity and a prime site for modification.

Rational design strategies for this part of the molecule could include:

Bioisosteric Replacement of the Morpholine Ring: The morpholine ring could be replaced with other heterocyclic systems such as piperidine, piperazine, or thiomorpholine (B91149) to explore the impact of different ring sizes, heteroatom compositions, and conformational flexibilities on biological activity.

Modification of the Methylene (B1212753) Linker: The length and nature of the linker between the benzophenone core and the morpholine ring could be altered. For example, extending the methylene chain or introducing rigidity could optimize the positioning of the morpholine ring within a target's binding site.

Substitution on the Morpholine Ring: Introducing substituents on the morpholine ring itself could provide additional points of interaction with a biological target and allow for the fine-tuning of physicochemical properties.

By systematically exploring modifications to the 4'-chloro substituent, the 2-morpholinomethyl group, and the benzophenone scaffold itself, it is possible to rationally design new bioactive molecules derived from this compound with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic applications.

Theoretical and Computational Chemistry Studies of this compound

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For a compound like this compound, these theoretical studies can predict its interactions with biological targets, elucidate its electronic characteristics, and understand its dynamic behavior, offering insights that complement experimental research.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

While specific molecular docking studies on 4'-Chloro-2-morpholinomethyl benzophenone (B1666685) are not extensively documented in publicly available literature, the broader class of benzophenone derivatives has been the subject of such investigations, targeting a variety of biological macromolecules. For instance, various benzophenone hybrids and derivatives have been docked against targets like the Human Epidermal growth factor receptor (HER) enzyme and DNA, demonstrating the potential of this scaffold to interact with key biological molecules. nih.govresearchgate.net In a typical molecular docking study involving a compound like 4'-Chloro-2-morpholinomethyl benzophenone, the three-dimensional structure of the ligand would be generated and optimized. A target protein would be selected based on a therapeutic hypothesis. Using software like AutoDock Vina, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled. nih.gov

The results of these simulations are typically ranked based on a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.govjchemlett.com For example, in studies of other heterocyclic benzophenone derivatives, binding energies have been calculated against targets such as Penicillin-Binding Protein 6 (PBP6) of E. coli and the extracellular signal-regulated kinase 2 (ERK2). jchemlett.comrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govrsc.org For this compound, the morpholino and carbonyl groups would be expected to act as hydrogen bond acceptors, while the chloro-substituted and unsubstituted phenyl rings could engage in hydrophobic and π-stacking interactions within a protein's active site.

Table 1: Representative Binding Affinities of Benzophenone Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Representative Binding Affinity (kcal/mol) |

| Benzo[d]thiazol-2-amine derivative | HER Enzyme | -10.4 |

| Benzophenone-1,2,3-triazole hybrid | PBP6 of E. coli | -7.6 |

| Benzophenazine enaminone derivative | ERK2 | -10.5 |

Note: The data in this table is illustrative of benzophenone derivatives and not specific to this compound. Data sourced from multiple studies. nih.govjchemlett.comrsc.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These methods can be used to determine the molecule's geometry, electronic distribution, and chemical reactivity.

For this compound, DFT calculations would typically start with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which indicate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In studies of substituted benzophenones, it has been observed that the nature and position of substituents significantly influence these frontier orbital energies. scialert.net For example, the introduction of electron-withdrawing groups like the chloro group and electron-donating groups like the morpholino moiety in this compound would be expected to modulate the electronic properties compared to the parent benzophenone molecule.

Table 2: Calculated Electronic Properties for Substituted Benzophenones

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzophenone | - | - | - |

| Dimethoxybenzophenone | - | - | - |

| Thiobenzophenone | - | - | - |

| Dimethoxythiobenzophenone | - | - | - |

Note: Specific values for these compounds require dedicated quantum chemical calculations and are presented here as a conceptual framework. scialert.net

The benzophenone scaffold is not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. The dihedral angles defining this twist are key conformational parameters. Quantum chemical calculations can be used to explore the conformational landscape of this compound. sci-hub.se

By systematically rotating the bonds connecting the phenyl rings to the carbonyl carbon and the morpholinomethyl group to its phenyl ring, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers between them. sci-hub.se Studies on a wide range of substituted benzophenones have shown that the twist angles of the phenyl rings can vary significantly depending on the nature and position of the substituents. nih.govresearchgate.net For instance, the unsubstituted benzophenone has a phenyl ring twist of about 54°, while a bulky ortho-substituent, such as the 2-morpholinomethyl group in the target molecule, would be expected to cause a significant increase in this twist angle. sci-hub.senih.gov The 4'-chloro substituent, being in the para position, would have a less pronounced steric effect on the ring twist but would influence the electronic properties. nih.gov

Table 3: Phenyl Ring Twist Angles in Substituted Benzophenones

| Compound | Phenyl Ring Twist Angle (°) |

| Unsubstituted Benzophenone | 54.0 |

| 4-Chloro-4'-hydroxybenzophenone | 64.7 |

| 2-Amino-2',5-dichlorobenzophenone | 83.7 |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.9 |

Note: Data is based on X-ray crystallography and illustrates the effect of substitution on benzophenone conformation. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Interaction Assessment

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the assessment of the stability of a docked pose, the flexibility of the ligand and protein, and the role of solvent molecules.

For this compound complexed with a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would provide detailed information on how the ligand settles into the binding pocket and the persistence of key interactions (like hydrogen bonds) over time. rsc.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms can indicate the stability of the complex. rsc.org

Furthermore, MD simulations can be used to study the behavior of this compound in solution. Studies on benzophenone in various solvents have shown how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding with protic solvents, affect its properties. nih.govscispace.com Such simulations for the target compound could reveal how water molecules interact with the polar morpholino and carbonyl groups, which is crucial for understanding its solubility and behavior in a biological environment.

Prediction of Spectroscopic Properties for Structural Elucidation

Quantum chemical calculations can also be used to predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). scialert.net

For this compound, a TD-DFT calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV spectrum of benzophenone is characterized by a strong π→π* transition and a weaker, lower-energy n→π* transition. scialert.netresearchgate.net The positions of these bands are known to be sensitive to both substitution and solvent. scialert.netdoaj.org The substituents on this compound would be expected to cause shifts in these absorption bands compared to the parent molecule.

Similarly, calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond motions can be made, confirming the molecular structure. scialert.net

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of "4'-Chloro-2-morpholinomethyl benzophenone" from starting materials, byproducts, and degradation products. These techniques also provide the basis for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzophenone (B1666685) derivatives. For "this compound," a reverse-phase HPLC method is typically employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a compound with a similar structure, such as 2-Naphthol, 1-(morpholinomethyl)-, involves a C18 column. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as water with a small percentage of an acid like formic or phosphoric acid to improve peak shape and resolution. sielc.commdpi.com Detection is commonly achieved using a UV detector, as the benzophenone moiety possesses a strong chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of Related Benzophenone Derivatives

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table is a representative example based on methods for similar compounds and would require optimization for "this compound".

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). The principles of separation are analogous to HPLC, with reverse-phase chromatography being the most common mode for benzophenone derivatives. nih.govmdpi.com

For the analysis of "this compound," a UPLC method would likely utilize a sub-2 µm C18 or similar stationary phase. nih.govmdpi.com The mobile phases would be similar to those used in HPLC, but the gradient elution times can be significantly shorter, often under 10 minutes. ijpsjournal.com UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification, which is particularly valuable for impurity profiling and analysis in complex matrices. nih.govmdpi.comrsc.org

Table 2: Representative UPLC-MS/MS Parameters for Benzophenone Derivative Analysis

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 20% B to 90% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Triple Quadrupole Mass Spectrometer |

Note: This table is a representative example based on methods for similar compounds and would require optimization for "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some benzophenone derivatives can be analyzed directly by GC-MS, others may require derivatization to increase their volatility and thermal stability. mdpi.com Given the molecular weight and polarity of "this compound," direct analysis might be challenging, and derivatization could be necessary.

In a typical GC-MS analysis of benzophenones, a capillary column with a nonpolar or medium-polarity stationary phase is used. thermofisher.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) through the column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The mass spectrometer then detects and fragments the eluting compounds, providing both quantitative data and structural information.

Table 3: General GC-MS Parameters for the Analysis of Benzophenones

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Note: This table presents general parameters; a specific method for "this compound" would need to be developed, potentially including a derivatization step.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of "this compound," providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of "this compound."

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity. For the 4-chlorobenzophenone (B192759) core, characteristic signals would appear in the aromatic region (typically 7.0-8.0 ppm). The morpholinomethyl substituent would introduce signals for the methylene (B1212753) protons adjacent to the benzene (B151609) ring and the morpholine (B109124) ring protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzophenone moiety would appear at a characteristic downfield shift (around 195 ppm). The aromatic carbons and the carbons of the morpholinomethyl group would also have specific chemical shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for "this compound"

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.2 - 7.8 | 128 - 140 |

| Carbonyl Carbon | - | ~195 |

| -CH₂- (benzyl) | ~3.5 | ~60 |

| -CH₂-N- (morpholine) | ~2.5 | ~53 |

| -CH₂-O- (morpholine) | ~3.7 | ~67 |

Note: These are predicted values based on the analysis of similar structures and are subject to variation based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the benzophenone ketone would be prominent, typically in the range of 1650-1670 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and aliphatic portions, C=C stretching of the aromatic rings, C-N stretching of the morpholine group, and C-O stretching of the ether linkage in the morpholine ring. The C-Cl stretch would likely appear in the fingerprint region.

Table 5: Expected Characteristic IR Absorption Bands for "this compound"

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1650 - 1670 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2800 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-N (Amine) | 1000 - 1250 |

| C-O (Ether) | 1050 - 1150 |

| C-Cl | 600 - 800 |

Note: The exact positions of these bands can be influenced by the molecular environment and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic compounds like this compound, this technique provides information about the electronic transitions within the molecule, which is primarily influenced by the chromophores present.

The core structure of this compound is benzophenone, which is a well-characterized chromophore. The benzophenone system typically exhibits strong absorption bands in the UV region. researchgate.net The electronic spectrum of benzophenone is characterized by two main absorption bands: a strong π→π* transition and a weaker n→π* transition. The absorption spectrum of benzophenones generally falls within the 200 to 400 nm range. mdpi.com For instance, unsubstituted benzophenone has an absorption peak at a wavelength (λmax) of approximately 260 nm. researchgate.net

The specific structure of this compound contains several substituents on the phenyl rings that are expected to influence its UV-Vis spectrum. These substituents, including the chloro group, the morpholinomethyl group, and their positions on the benzophenone framework, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), are due to the electronic effects of the substituents on the conjugated system. The presence of auxochromes, such as the nitrogen atom in the morpholine ring, can interact with the π-electron system, further modifying the spectral properties.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π→π* | 250 - 300 | High-intensity absorption band characteristic of the aromatic ketone conjugated system. |

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting specific precursor ions and analyzing the resulting product ions.

For this compound (Molecular Formula: C18H18ClNO2, Molecular Weight: 315.8 g/mol ) cymitquimica.com, the molecular ion peak ([M]+•) would be expected at an m/z of approximately 315. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with an [M+2]+• peak at m/z 317, having an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the 35Cl and 37Cl isotopes.

The fragmentation of this molecule under MS conditions would likely proceed through several predictable pathways based on its functional groups, including the ketone, the morpholine ring, and the benzylic C-N bond. Ketones typically undergo cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org Amines often exhibit alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the methylene group and the morpholine ring is a likely fragmentation pathway. This would result in the formation of a stable benzyl-type cation.

Cleavage at the Carbonyl Group: Fragmentation can occur on either side of the carbonyl group, leading to the formation of acylium ions.

Loss of the Morpholine Moiety: The entire morpholinomethyl group could be lost as a radical or a neutral molecule, leading to significant fragment ions.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (predicted) | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 315/317 | [C18H18ClNO2]+• | Molecular Ion ([M]+• / [M+2]+•) |

| 229/231 | [C13H9ClO]+ | Loss of morpholinomethyl radical |

| 139/141 | [C7H4ClO]+ | Cleavage yielding the chlorobenzoyl cation |

| 100 | [C5H10NO]+ | Morpholinomethyl cation |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can be compared against the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the identity and assessing the purity of a synthesized compound.

The molecular formula for this compound is C18H18ClNO2. cymitquimica.com Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 18 | 216.198 | 68.46 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.75 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.22 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.43 |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.13 |

| Total | | | | 315.800 | 100.00 |

For a sample of this compound to be considered pure, the experimentally determined percentages of C, H, N, and Cl should closely match these theoretical values, typically within a margin of ±0.4%.

Sample Preparation Methodologies for Complex Research Matrices

The analysis of this compound in complex research matrices, such as environmental samples (water, soil) or biological fluids, requires effective sample preparation to isolate the analyte from interfering substances. The choice of method depends on the nature of the matrix and the concentration of the analyte.